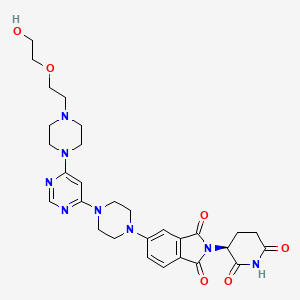
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including piperazine and pyrimidine rings, which contribute to its diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH typically involves multi-step organic reactions. The process begins with the preparation of thalidomide, followed by the introduction of piperazine and pyrimidine rings through nucleophilic substitution reactions. The final steps involve the addition of C2-O-C2-OH groups under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to achieve high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the process is crucial for commercial applications, and efforts are made to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing cellular pathways. This can lead to changes in gene expression, protein synthesis, and cell signaling, ultimately affecting physiological processes.
類似化合物との比較
Similar Compounds
Thalidomide: Shares the thalidomide core structure but lacks the additional piperazine and pyrimidine rings.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Pyrimidine analogs: Molecules containing pyrimidine rings with varying functional groups.
Uniqueness
(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C29H36N8O6 |
|---|---|
分子量 |
592.6 g/mol |
IUPAC名 |
2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[4-[6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]pyrimidin-4-yl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H36N8O6/c38-14-16-43-15-13-33-5-7-35(8-6-33)24-18-25(31-19-30-24)36-11-9-34(10-12-36)20-1-2-21-22(17-20)29(42)37(28(21)41)23-3-4-26(39)32-27(23)40/h1-2,17-19,23,38H,3-16H2,(H,32,39,40)/t23-/m0/s1 |
InChIキー |
UFCFQNCUJQQSDD-QHCPKHFHSA-N |
異性体SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5=NC=NC(=C5)N6CCN(CC6)CCOCCO |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5=NC=NC(=C5)N6CCN(CC6)CCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;4-[3-(2,4-dinitrophenyl)-2-(4-iodophenyl)-1,3-dihydrotetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12374457.png)
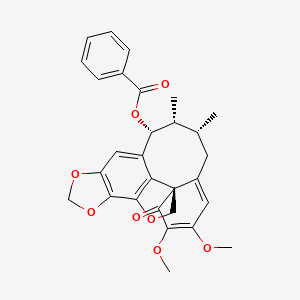
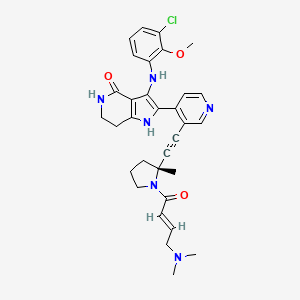
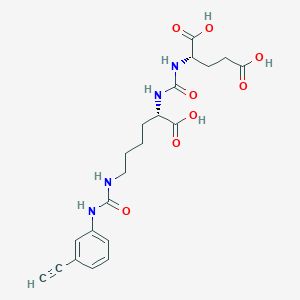
![1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide](/img/structure/B12374483.png)

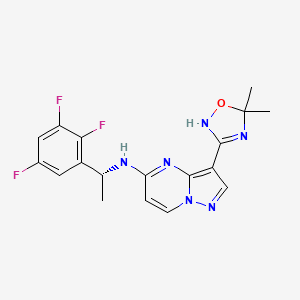
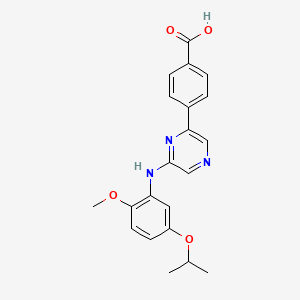

![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
![(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-[(2R,5S,6R)-5-[(2-hydroxy-3-piperazin-1-ylpropyl)-methylamino]-6-methyloxan-2-yl]oxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B12374510.png)


